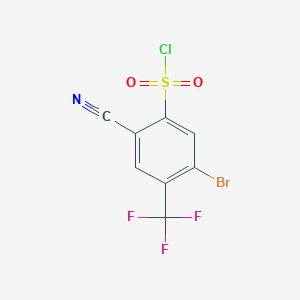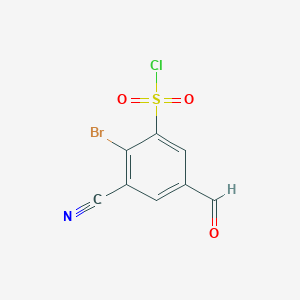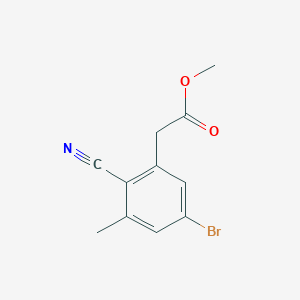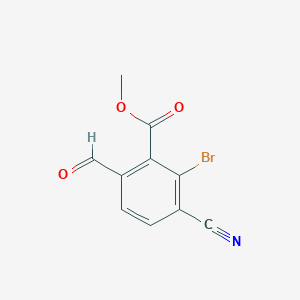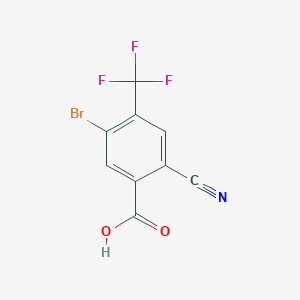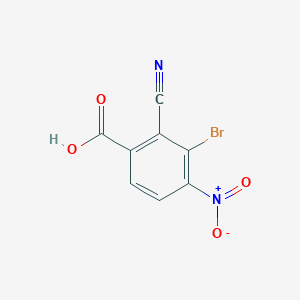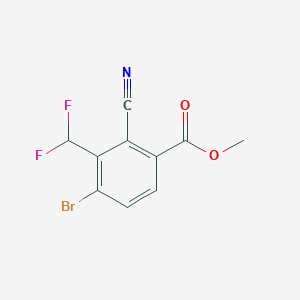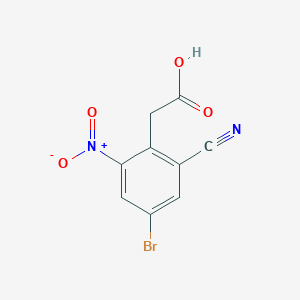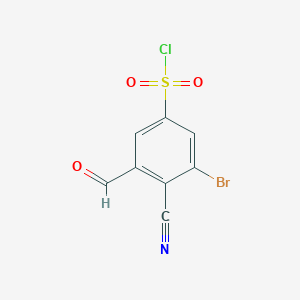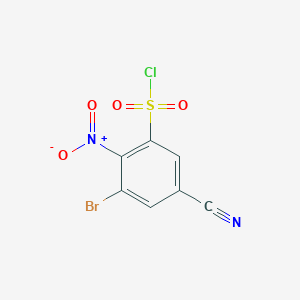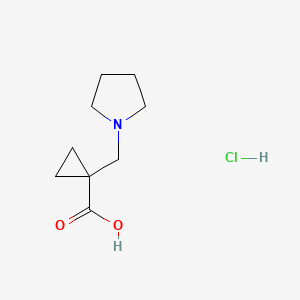
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
描述
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a pyrrolidine ring, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a dihalocarbene reacts with an alkene to form the cyclopropane structure.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the cyclopropane intermediate.
Conversion to Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, converting the intermediate compound into the desired carboxylic acid.
Formation of Hydrochloride Salt: Finally, the carboxylic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring is oxidized to form a more complex structure.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the cyclopropane ring.
Reduction Products: Reduced forms of the carboxylic acid group.
Substitution Products: Substituted derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine itself and its derivatives.
Cyclopropane Derivatives: Other cyclopropane-containing compounds with different substituents.
Carboxylic Acid Derivatives: Various carboxylic acids and their salts.
Uniqueness: 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its combination of the cyclopropane ring, pyrrolidine ring, and carboxylic acid group, which provides distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-10-5-1-2-6-10;/h1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQKLBIRKPJKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


